molecular formula C18H36O3 B14731877 Octadecaneperoxoic acid CAS No. 5796-86-1

Octadecaneperoxoic acid

Cat. No.: B14731877
CAS No.: 5796-86-1
M. Wt: 300.5 g/mol
InChI Key: SHBUUTHKGIVMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecaneperoxoic acid is an organic compound belonging to the class of peroxycarboxylic acids. These acids are characterized by the presence of a peroxy group (-OOH) attached to a carboxylic acid group. This compound has the molecular formula C18H36O3 and is known for its strong oxidizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecaneperoxoic acid can be synthesized through several methods. One common method involves the reaction of octadecanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H36O3} + \text{H2O} ] This method requires careful control of temperature and pH to ensure the formation of the desired peroxycarboxylic acid .

Industrial Production Methods

In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Octadecaneperoxoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecaneperoxoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of octadecaneperoxoic acid involves the transfer of oxygen atoms to substrates. This process is facilitated by the highly reactive peroxy group. The molecular targets include double bonds in alkenes and amine groups in organic compounds. The pathways involved are primarily oxidative in nature .

Comparison with Similar Compounds

Similar Compounds

  • Peroxyacetic acid
  • Peroxybenzoic acid
  • Peroxymonosulfuric acid

Uniqueness

Octadecaneperoxoic acid is unique due to its long carbon chain, which imparts specific physical and chemical properties. Compared to other peroxycarboxylic acids, it has a higher molecular weight and different solubility characteristics .

Properties

CAS No.

5796-86-1

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

octadecaneperoxoic acid

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h20H,2-17H2,1H3

InChI Key

SHBUUTHKGIVMJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.